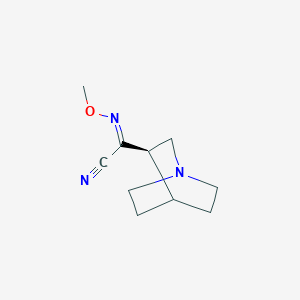
N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide
Overview
Description
N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is a synthetic phosphopeptide known for its potent inhibitory effects on the pp60c-src SH2 domain. This compound is characterized by its unique structure, which includes an acetylated tyrosine residue that is phosphorylated and linked to a glutamic acid residue modified with dipentylamide groups .
Scientific Research Applications
N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and phosphorylation.
Biology: Investigated for its role in signal transduction pathways involving the pp60c-src SH2 domain.
Medicine: Potential therapeutic applications in targeting specific protein-protein interactions.
Industry: Utilized in the development of peptide-based inhibitors and other bioactive compounds
Mechanism of Action
Target of Action
N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is a potent dipeptide inhibitor . Its primary target is the pp60c-src SH2 domain . The SH2 domain is a conserved protein domain contained within the Src family of tyrosine kinases, which plays a key role in cellular communication and signal transduction.
Mode of Action
The compound interacts with its target, the pp60c-src SH2 domain, by binding to it This binding inhibits the function of the SH2 domain, thereby disrupting the signal transduction pathways in which it is involved
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide involves multiple steps, starting with the protection of functional groups on the amino acids. The tyrosine residue is acetylated and phosphorylated, followed by the coupling of the phosphorylated tyrosine to the glutamic acid residue.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. Reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide undergoes various chemical reactions, including:
Oxidation: The phosphorylated tyrosine residue can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the phosphoryl group.
Substitution: The dipentylamide groups can be substituted with other amide groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amine reagents under acidic or basic conditions
Major Products:
Oxidation: Oxidized derivatives of the phosphorylated tyrosine.
Reduction: Dephosphorylated tyrosine derivatives.
Substitution: Modified peptides with different amide groups
Comparison with Similar Compounds
- N-Acetyl-Leu-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin
- Poly(Glu, Tyr) sodium salt
- Poly(Glu, Ala, Tyr) sodium salt
- Tyr-Glu-Asn-(Pro-13C5,15N)-Arg-Asn-Val-Gly-Ser trifluoroacetate salt
- N-Acetyl-Asp-Glu-OH-15N2
- 1,5-Dansyl-Glu-Gly-Arg Chloromethyl Ketone, Dihydrochloride
- N-Acetyl-Asp-Glu-13C5-OH
Uniqueness: N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is unique due to its specific inhibitory action on the pp60c-src SH2 domain, which is not commonly observed in other similar compounds. Its structure, featuring both acetylation and phosphorylation, along with the dipentylamide modification, contributes to its distinct biochemical properties .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-5-(dipentylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N3O9P/c1-4-6-8-16-29(17-9-7-5-2)26(34)22(14-15-24(31)32)28-25(33)23(27-19(3)30)18-20-10-12-21(13-11-20)38-39(35,36)37/h10-13,22-23H,4-9,14-18H2,1-3H3,(H,27,30)(H,28,33)(H,31,32)(H2,35,36,37)/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMADZBIAOYLZDD-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN(CCCCC)C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301195085 | |
| Record name | N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301195085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190078-50-3 | |
| Record name | N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190078-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301195085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde](/img/structure/B71326.png)
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid](/img/structure/B71327.png)


![cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+)](/img/structure/B71336.png)


![Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B71343.png)
![3-Methoxy-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B71345.png)
![2-[(5-Anilinofuran-2-yl)methylidene]propanedinitrile](/img/structure/B71346.png)
![8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B71347.png)

